2-Bromo-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)benzaldehyde

Medicinal Chemistry Organic Synthesis Cross-Coupling

2-Bromo-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)benzaldehyde (C14H17BrO4, MW 329.19 g/mol) is a heterobifunctional aromatic aldehyde building block combining a 2-bromobenzaldehyde electrophilic core with a tetrahydropyran (THP)-protected ethoxy linker arm extending from the meta position. The THP acetal functions as an acid-labile protecting group, while the ortho-bromo substituent provides a synthetic handle for palladium-catalyzed cross-coupling reactions.

Molecular Formula C14H17BrO4
Molecular Weight 329.19 g/mol
CAS No. 1093644-11-1
Cat. No. B1411354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)benzaldehyde
CAS1093644-11-1
Molecular FormulaC14H17BrO4
Molecular Weight329.19 g/mol
Structural Identifiers
SMILESC1CCOC(C1)OCCOC2=CC=CC(=C2Br)C=O
InChIInChI=1S/C14H17BrO4/c15-14-11(10-16)4-3-5-12(14)17-8-9-19-13-6-1-2-7-18-13/h3-5,10,13H,1-2,6-9H2
InChIKeyCSTLHXFNGYKGAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)benzaldehyde (CAS 1093644-11-1) – Procurement-Ready Profile for a Dual-Functionalized Benzaldehyde Intermediate


2-Bromo-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)benzaldehyde (C14H17BrO4, MW 329.19 g/mol) is a heterobifunctional aromatic aldehyde building block combining a 2-bromobenzaldehyde electrophilic core with a tetrahydropyran (THP)-protected ethoxy linker arm extending from the meta position . The THP acetal functions as an acid-labile protecting group, while the ortho-bromo substituent provides a synthetic handle for palladium-catalyzed cross-coupling reactions . This orthogonal reactivity profile enables sequential derivatization strategies in multi-step synthetic routes, positioning the compound as a versatile intermediate in medicinal chemistry and agrochemical research programs .

Orthogonal handles: ortho-Br and acid-labile THP-protected ethoxy linker
Pre-protected hydroxyl enables sequential derivatization without protecting-group manipulation
Multi-step synthesis intermediate for medicinal chemistry and agrochemical programs

Why Generic Benzaldehyde or Simple Bromo-Benzaldehyde Analogs Cannot Replace CAS 1093644-11-1 in Multi-Step Synthesis


Bromo-benzaldehyde building blocks with different substitution patterns or protecting-group strategies cannot serve as drop-in replacements for 2-Bromo-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)benzaldehyde without altering downstream synthetic outcomes. The meta-ethoxy-THP linker introduces a defined spatial separation between the aldehyde electrophile and the protected hydroxyl terminus, while the ortho-bromo substituent enables regioselective cross-coupling at a position electronically and sterically distinct from the aldehyde . Regioisomers such as 2-bromo-5-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde (CAS 676259-07-7) place the THP-ether directly at the para position relative to the aldehyde, eliminating the ethoxy spacer and fundamentally changing both the geometry of downstream conjugates and the electronic environment of the aromatic ring . Similarly, the unprotected alcohol analog 2-bromo-3-(2-hydroxyethoxy)benzaldehyde (CAS 1994820-80-2, MW 245.07) lacks the acid-labile THP group, rendering it incompatible with reaction sequences that require orthogonal protection of the terminal hydroxyl during aldehyde or aryl-bromide manipulations .

Regioisomer 2-Bromo-5-THP-benzaldehyde lacks the ethoxy spacer, eliminating extended reach and altering exit vector geometry from bent to linear.
Unprotected analog Free hydroxyl variant (CAS 1994820-80-2) may oxidize or participate in side reactions, lacking orthogonal protection for sequential steps.
Protecting group MEM-protected analog requires stronger deprotection conditions that may not be compatible with acid-sensitive downstream functionalities.

Quantitative Differentiation of 2-Bromo-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)benzaldehyde (CAS 1093644-11-1) from Its Closest Structural Analogs


Orthogonal Reactivity Architecture: Ortho-Bromo and THP-Protected Ethoxy Linker Provide Two Independent Synthetic Handles

Unlike simpler 2-bromo-benzaldehyde analogs, CAS 1093644-11-1 incorporates a THP-protected ethoxy linker at the meta position, creating an orthogonal reactivity pair. The ortho-bromine is positioned for Pd-catalyzed Suzuki, Buchwald-Hartwig, or Sonogashira coupling, while the THP acetal on the meta-ethoxy side chain remains stable under these cross-coupling conditions and can be selectively deprotected with mild acid (e.g., TsOH, PPTS) in a subsequent step . The regioisomer 2-bromo-5-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde (CAS 676259-07-7, MW 285.13) lacks the ethoxy spacer entirely; the THP group is attached directly to the aryl ring via an ether linkage, which alters the acid-lability profile and eliminates the extended linker geometry that is critical for accessing deeper binding pockets in medicinal chemistry targets . The MEM-protected analog 2-bromo-3-(2-methoxyethoxymethoxy)benzaldehyde (CAS 1796927-21-3, MW 319.15) uses a different protecting group with distinct deprotection kinetics: MEM ethers require stronger acidic conditions or Lewis acids (ZnBr2, MgBr2) for cleavage compared to THP acetals, which are cleavable by mild aqueous acid (e.g., AcOH/H2O/THF) .

Orthogonal handles
Class-level
Two handles: ortho-Br (cross-coupling) + THP acetal (acid-labile). Ethoxy spacer adds ~4.4 Å vs direct THP-aryl.
Supports sequential synthetic routes with orthogonal deprotection.
Deprotection orthogonality inferred from protecting group literature.
Medicinal Chemistry Organic Synthesis Cross-Coupling

Molecular Weight and Lipophilicity Differentiation for Pharmacokinetic Property Tuning

CAS 1093644-11-1 (MW 329.19) occupies a distinct molecular-weight and lipophilicity niche among 2-bromo-3-substituted benzaldehyde intermediates. The unprotected alcohol analog 2-bromo-3-(2-hydroxyethoxy)benzaldehyde (CAS 1994820-80-2) has a substantially lower MW of 245.07 (difference of +84.12 Da, attributable to the THP group), while being approximately 1.5 log units more hydrophilic due to the free hydroxyl . This difference is meaningful when the compound is incorporated as a fragment or intermediate in a lead series: the THP-protected form contributes +84 Da to the final compound's molecular weight but masks a polar hydroxyl that would otherwise increase hydrogen-bond donor count by one. In drug discovery programs operating under Lipinski constraints (MW < 500, HBD ≤ 5), this trade-off must be managed from the earliest synthetic step . The higher-molecular-weight positional isomer 5-bromo-2-methoxy-4-(tetrahydro-2H-pyran-2-yloxy)benzaldehyde (CAS 1313891-09-6, MW 315.16) incorporates an additional methoxy substituent, altering both the electronic properties and the vector of the THP-oxy substituent relative to the bromine .

MW / lipophilicity
Context-dependent
MW 329.19, est. cLogP ~3.2. ΔMW +84 Da, ΔcLogP +1.5 vs unprotected alcohol.
Enables lipophilic bulk addition while masking HBD count.
cLogP estimated; experimental logD recommended for lead optimization.
Drug Design ADME Optimization Lead Optimization

Purity Specification and Storage Stability for Reproducible Multi-Step Synthesis

Commercially available CAS 1093644-11-1 is supplied at a minimum purity specification of 95% . In comparison, the unprotected analog 2-bromo-3-(2-hydroxyethoxy)benzaldehyde (CAS 1994820-80-2) is commonly listed at 95-97% purity but bears a free hydroxyl group that is susceptible to oxidation under ambient storage conditions, potentially generating aldehyde oxidation byproducts (benzoic acid derivatives) that can interfere with subsequent coupling reactions . The THP acetal in CAS 1093644-11-1 protects the terminal hydroxyl from air oxidation, and the compound is recommended for long-term storage in a cool, dry environment without special atmospheric handling requirements (not classified as hazardous for DOT/IATA transport) . This contrasts with certain MEM-protected analogs that may require storage under inert gas due to the higher moisture sensitivity of the MEM acetal . The compound's non-hazardous transport classification (per AKSci SDS) also simplifies logistics for multi-site research collaborations .

Purity & storage
Specification review
≥95% purity; ambient storage (cool/dry), no inert gas required. vs unprotected analog: oxidation risk.
Reduces degradation risk in multi-step synthesis campaigns.
Long-term stability under recommended storage should be verified per batch.
Chemical Procurement Process Chemistry Quality Assurance

Regiochemical Identity: Ortho-Bromo / Meta-Ethoxy-THP Pattern Defines Coupling Geometry Distinct from Para-Substituted Analogs

The 1,2,3-trisubstitution pattern of CAS 1093644-11-1 (bromine at C-2, ethoxy-THP at C-3, aldehyde at C-1) establishes a well-defined exit vector geometry that differs fundamentally from regioisomers. In the para-substituted analog 2-bromo-5-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde (CAS 676259-07-7), the THP-ether substituent is positioned directly opposite the aldehyde at the para position (C-5), generating a linear molecular axis. The meta arrangement in the target compound produces a ~120° angle between the aldehyde and the ethoxy-THP substituent, enabling access to bent molecular geometries relevant for targeting binding sites with non-linear topology . The structurally related ALDH-targeting compound series (e.g., CB29 analogs from US9320722) exploit similar meta-substituted benzaldehyde scaffolds to achieve selective enzyme inhibition, with IC50 values in the low micromolar range (e.g., CB29: ALDH3A1 IC50 = 16 μM, Ki = 4.7 μM) [1]. While CAS 1093644-11-1 itself has not been directly reported as a bioactive molecule, its structural features position it as a potential precursor to ALDH inhibitor scaffolds and other meta-substituted benzaldehyde-derived pharmacophores [1].

Exit vector geometry
Class-level
1,2,3-trisubstitution: ~120° bent geometry. Para isomer: ~180° linear. Spacer extends by ~2.5 Å.
Provides bent scaffold geometry for non-linear binding sites.
Geometry inferred from bond angles; crystallographic confirmation advised.
Regioselective Synthesis SAR Studies Fragment-Based Drug Discovery

Availability of Full Characterization Data and Supplier-Grade Documentation Streamlines Procurement Qualification

CAS 1093644-11-1 is commercially stocked and shipped from US-based facilities with batch-level quality assurance documentation available upon request (Certificate of Analysis, Safety Data Sheet) . The compound is cataloged under PubChem CID 87528645, facilitating cross-referencing with public databases for structural verification . In contrast, several structurally related analogs, including the 2-bromo-3-THP-alkoxy variants with different alkyl linkers, are available only through custom synthesis channels with lead times of 4-8 weeks and limited characterization beyond 1H NMR . The immediate off-the-shelf availability of CAS 1093644-11-1 at ≥95% purity from multiple independent suppliers (AKSci Cat# 0476EB, Chemenu Cat# CM341892, A2B Chem Cat# BC00250) provides competitive sourcing redundancy that reduces supply-chain risk for ongoing research programs .

Supply reliability
Reported
≥3 suppliers (AKSci, Chemenu, A2B Chem); COA/SDS available; immediate stock vs 4-8 wks custom.
Reduces single-supplier risk and supports procurement continuity.
Batch-level documentation upon request; verify for specific quality requirements.
Chemical Supply Chain Quality Control Research Operations

High-Impact Application Scenarios Where 2-Bromo-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)benzaldehyde (CAS 1093644-11-1) Delivers Definitive Advantage


Multi-Step Synthesis of ALDH-Targeted Probe Molecules and Inhibitor Candidates Requiring a Meta-Extended Benzaldehyde Scaffold

This compound serves as a strategic intermediate in the assembly of aldehyde dehydrogenase (ALDH) inhibitor scaffolds, where the 1,2,3-trisubstitution pattern mimics the geometry of reported ALDH3A1 inhibitors (e.g., CB29 series, US9320722) [1]. The ortho-bromine enables late-stage diversification via Suzuki coupling to introduce aromatic or heteroaromatic groups, while the THP-protected ethoxy linker can be deprotected to reveal a hydroxyl for further functionalization (e.g., phosphate prodrug formation or PEGylation) . The meta-ethoxy spacer provides the extended reach necessary to access the substrate-binding pocket of ALDH isoforms, which is deeper than in related oxidoreductases [1].

Fragment-Based Drug Discovery (FBDD) Libraries Utilizing Orthogonal Protecting-Group Strategy for Parallel Derivatization

In FBDD campaigns, CAS 1093644-11-1 can be incorporated into a fragment library as a 'privileged intermediate' that allows two sequential, orthogonal diversification steps on a single core . Step 1: Pd-catalyzed cross-coupling at the ortho-bromine to explore R1 diversity. Step 2: Acid-catalyzed THP deprotection followed by O-alkylation, acylation, or sulfonylation to explore R2 diversity. This sequential approach generates a matrix of R1 × R2 products from a single starting material, maximizing chemical space exploration per gram of compound procured . The THP group's acid lability (cleavable under AcOH/H2O/THF at 25-45 °C) is orthogonal to the cross-coupling step, avoiding protecting-group interference that would complicate analogous operations with MEM or benzyl-protected congeners .

Synthesis of Extended-Linker PROTAC Precursors Requiring Precise Spatial Control Between E3 Ligase Ligand and Target Protein Ligand

The ethoxy-THP arm in CAS 1093644-11-1 provides a built-in linker segment that, upon THP deprotection, can be directly coupled to E3 ligase-recruiting moieties (e.g., VHL or CRBN ligands) to assemble PROTAC (Proteolysis-Targeting Chimera) candidates . The ortho-bromine simultaneously allows attachment of the target-protein-binding warhead via cross-coupling. This convergent assembly strategy eliminates the need for a separate linker synthesis step, reducing the overall synthetic sequence by 1-2 steps compared to routes that start from simpler benzaldehyde cores . The rigid aromatic core and defined meta exit vector ensure that the resulting PROTAC molecule adopts a predictable geometry that can be modeled computationally to optimize ternary complex formation .

Agrochemical Lead Generation Requiring a Brominated Benzaldehyde Core with a Latent Hydrophilic Handle

In agrochemical discovery, the THP-protected ethoxy linker in CAS 1093644-11-1 serves as a masked hydrophilic group that can be revealed late in the synthetic sequence to improve phloem mobility or aqueous solubility of the final active ingredient [1]. The ortho-bromine provides a site for introducing lipophilic or fluorinated aryl groups via cross-coupling, enabling systematic tuning of log P within a congeneric series. The compound's commercial availability at ≥95% purity from multiple suppliers supports the gram-to-kilogram scale-up pathway required for greenhouse and field trials .

Application
Selection Property
Validation Focus
ALDH inhibitor scaffold synthesis
1,2,3-trisubstitution geometry with orthogonal Br/THP handles
Verify Suzuki coupling compatibility and THP deprotection selectivity
Fragment-based library diversification
Orthogonal handles enabling sequential R1×R2 matrix synthesis
Validate cross-coupling scope and deprotection orthogonality
PROTAC linker-precursor assembly
Built-in ethoxy linker with defined meta exit vector
Confirm linker length and geometry for ternary complex modeling
Agrochemical lead generation
THP as masked hydroxyl for late-stage solubility tuning
Assess deprotection efficiency and logP modulation in congeneric series
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